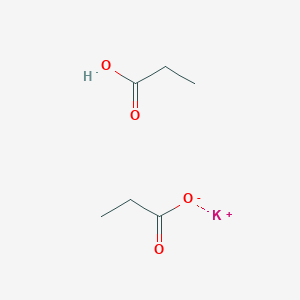
Lithium;rubidium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium and rubidium are both alkali metals found in Group 1 of the periodic table. These elements are known for their high reactivity and are often used in various industrial and scientific applications. The compound formed by lithium and rubidium, often referred to as lithium rubidium, combines the unique properties of both elements, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of lithium rubidium compounds typically involves the reaction of lithium and rubidium salts. One common method is the reaction of lithium carbonate with rubidium chloride in an aqueous solution. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of lithium rubidium compounds can involve several steps, including the extraction of lithium and rubidium from their respective ores. Lithium is often extracted from spodumene or lepidolite, while rubidium is extracted from minerals like lepidolite and pollucite. The extracted elements are then purified and combined under controlled conditions to form the desired compound.
化学反応の分析
Types of Reactions
Lithium rubidium compounds can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium and rubidium oxides.
Reduction: Reduction reactions can produce elemental lithium and rubidium.
Substitution: The compound can participate in substitution reactions with other alkali metals or halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and halides for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include lithium oxide, rubidium oxide, and various halide compounds. These products have significant industrial and scientific applications.
科学的研究の応用
Lithium rubidium compounds have a wide range of scientific research applications, including:
Chemistry: Used as reagents in various chemical reactions and synthesis processes.
Biology: Studied for their potential effects on biological systems and their use in biomedical research.
Medicine: Investigated for their potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Used in the production of specialized glass, ceramics, and other materials.
作用機序
The mechanism of action of lithium rubidium compounds involves their interaction with various molecular targets and pathways. In biological systems, lithium ions can affect neurotransmitter release and signal transduction pathways, while rubidium ions can influence ion channel function and cellular metabolism. These interactions can lead to various physiological effects, making these compounds of interest in medical research.
類似化合物との比較
Similar Compounds
Similar compounds include other alkali metal compounds such as:
- Lithium sodium
- Lithium potassium
- Rubidium cesium
Uniqueness
Lithium rubidium compounds are unique due to their combined properties, which can result in distinct chemical reactivity and biological effects. For example, the combination of lithium’s mood-stabilizing effects with rubidium’s influence on ion channels can lead to novel therapeutic applications.
Conclusion
Lithium rubidium compounds represent a fascinating area of study due to their unique properties and wide range of applications. From industrial production to scientific research, these compounds continue to be of significant interest in various fields.
特性
CAS番号 |
12031-70-8 |
|---|---|
分子式 |
LiRb |
分子量 |
92.4 g/mol |
IUPAC名 |
lithium;rubidium |
InChI |
InChI=1S/Li.Rb |
InChIキー |
DJMZKFUAQIEDKC-UHFFFAOYSA-N |
正規SMILES |
[Li].[Rb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



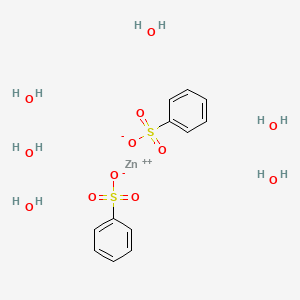
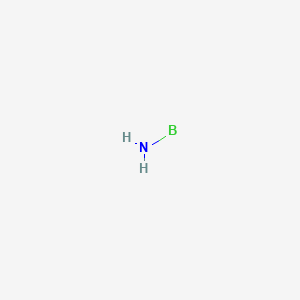
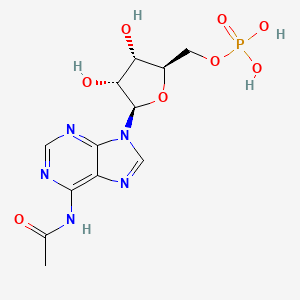
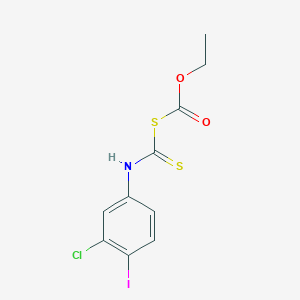
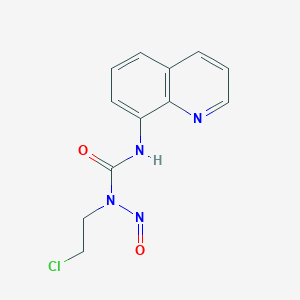

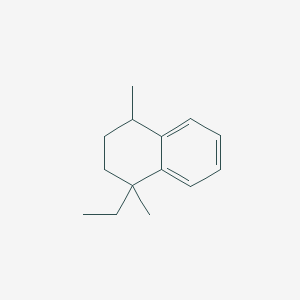
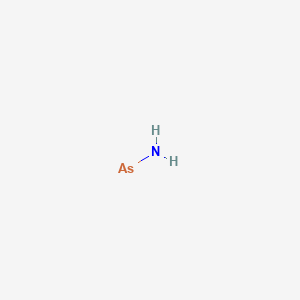


![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)

